molecular formula C9H19ClN2O B1424823 N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236255-05-2

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1424823
M. Wt: 206.71 g/mol
InChI Key: QEHGXWFXRXXOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride, also known as SBP-2-HCl, is an organic compound of the class of amides. It is a colorless solid that is soluble in water and other organic solvents. SBP-2-HCl has been used in a number of scientific and commercial applications, such as in the synthesis of pharmaceuticals, as a reagent for the synthesis of other compounds, and in the production of other compounds. It is also used in laboratory experiments for its unique properties, such as its ability to act as a proton acceptor and its ability to form complexes with other compounds.

Scientific Research Applications

Combinatorial Chemistry

(2S,4S)-4-Acylamino-5-oxopyrrolidine-2-carboxamides have been synthesized through a combinatorial solution-phase synthesis, indicating that N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride may be relevant in the synthesis of combinatorial libraries for drug discovery. The synthesis involves multiple steps, starting from (S)-pyroglutamic acid and involves acylation and deprotection processes (Malavašič et al., 2007).

Antimicrobial Activity

Certain derivatives of pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have demonstrated significant antimicrobial activity against bacterial or fungal strains. These compounds were synthesized through a reaction involving pyridoxal hydrochloride, which may be structurally related to N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride, indicating potential applications in developing antimicrobial agents (Zhuravel et al., 2005).

Organic Synthesis

The compound is also relevant in the context of organic synthesis. Studies have synthesized and analyzed aromatic and heteroaromatic N-benzyl carboxamides and the corresponding tert-butyl acylcarbamates. These compounds undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, indicating the potential of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride in facilitating such chemical reactions (Ragnarsson et al., 2001).

Polymer Science

In the field of polymer science, derivatives of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride have been used. For example, polyamides with flexible main-chain ether linkages and ortho-phenylene units were prepared from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides demonstrated useful levels of thermal stability and were noncrystalline and readily soluble in a variety of polar solvents (Hsiao et al., 2000).

Organometallic Chemistry

The compound has applications in organometallic chemistry as well. Di-sec-butylzinc has been used to synthesize complexes with amine ligands, where N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride could potentially act as a ligand or influence the synthesis of such complexes. These complexes display reactive chirogenic α-carbon atoms and are of interest due to their chiral properties (Lennartsson et al., 2010).

properties

IUPAC Name

N-butan-2-ylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-3-7(2)11-9(12)8-5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHGXWFXRXXOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.